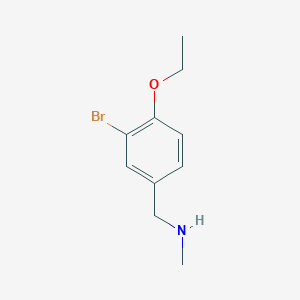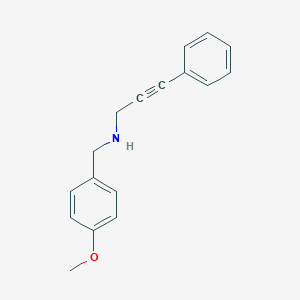
1-(3-bromo-4-ethoxyphenyl)-N-methylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-bromo-4-ethoxyphenyl)-N-methylmethanamine is a chemical compound that belongs to the class of phenethylamines. It has been studied for its potential use in scientific research due to its interesting chemical properties and potential applications in medicine.
Scientific Research Applications
1-(3-bromo-4-ethoxyphenyl)-N-methylmethanamine has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to have affinity for a number of receptors in the central nervous system, including the serotonin 5-HT2A and 5-HT2C receptors, as well as the dopamine D2 receptor. This makes it a potential candidate for the development of new drugs for the treatment of psychiatric disorders such as depression, anxiety, and schizophrenia.
Mechanism of Action
The exact mechanism of action of 1-(3-bromo-4-ethoxyphenyl)-N-methylmethanamine is not fully understood. However, it is believed to act as a partial agonist at the serotonin 5-HT2A and 5-HT2C receptors, as well as a partial agonist or antagonist at the dopamine D2 receptor. This results in a complex interplay of neurotransmitter activity that may be responsible for its potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that 1-(3-bromo-4-ethoxyphenyl)-N-methylmethanamine can affect a number of biochemical and physiological processes in the body. For example, it has been shown to increase the release of dopamine and serotonin in certain brain regions, which may be responsible for its potential antidepressant and anxiolytic effects. It has also been shown to have effects on the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the body's stress response.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(3-bromo-4-ethoxyphenyl)-N-methylmethanamine in lab experiments is its potential as a tool for studying the role of serotonin and dopamine in the central nervous system. However, one limitation is that its effects are complex and not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several potential future directions for research on 1-(3-bromo-4-ethoxyphenyl)-N-methylmethanamine. These include further investigation of its potential therapeutic applications, as well as its effects on other neurotransmitter systems. Additionally, research could focus on developing more selective compounds that target specific receptors in the central nervous system. Finally, studies could explore the potential use of this compound in combination with other drugs to enhance its therapeutic effects.
Synthesis Methods
The synthesis of 1-(3-bromo-4-ethoxyphenyl)-N-methylmethanamine involves the reaction between 3-bromo-4-ethoxybenzaldehyde and N-methyl-1,2-diaminoethane in the presence of a reducing agent such as sodium borohydride. The resulting product is a white crystalline powder that can be purified through recrystallization.
properties
Molecular Formula |
C10H14BrNO |
|---|---|
Molecular Weight |
244.13 g/mol |
IUPAC Name |
1-(3-bromo-4-ethoxyphenyl)-N-methylmethanamine |
InChI |
InChI=1S/C10H14BrNO/c1-3-13-10-5-4-8(7-12-2)6-9(10)11/h4-6,12H,3,7H2,1-2H3 |
InChI Key |
CXWTZGVFVSIFCL-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)CNC)Br |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CNC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[2-({[5-(2,5-Dichlorophenyl)-2-furyl]methyl}amino)ethyl]benzenesulfonamide](/img/structure/B275779.png)
![N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B275781.png)
![N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-3-ethoxypropan-1-amine](/img/structure/B275782.png)
![1-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(tetrahydrofuran-2-ylmethyl)methanamine](/img/structure/B275783.png)
![2-({[5-(4-Fluorophenyl)-2-furyl]methyl}amino)-1-phenyl-1-propanol](/img/structure/B275785.png)
![2-({[5-(2-Fluorophenyl)-2-furyl]methyl}amino)-1-phenyl-1-propanol](/img/structure/B275786.png)
![N-{[5-(3-chloro-2-methylphenyl)furan-2-yl]methyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B275787.png)
![1-(4-methoxyphenyl)-N-[4-(thiophen-2-ylmethoxy)benzyl]methanamine](/img/structure/B275789.png)


![1-(1,3-benzodioxol-5-yl)-N-[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)benzyl]methanamine](/img/structure/B275795.png)
![N-(2,6-dichlorobenzyl)-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine](/img/structure/B275796.png)
![N-(3,4-dichlorobenzyl)-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine](/img/structure/B275797.png)
![N-(naphthalen-1-ylmethyl)-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine](/img/structure/B275799.png)